molecular formula C19H19N5O2S2 B13368752 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368752
M. Wt: 413.5 g/mol
InChI Key: BDPMALHBQFYGEN-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole derivative characterized by two key substituents:

  • 6-(1-naphthyl): A bulky aromatic group known to enhance π-π stacking interactions with biological targets, often linked to anticancer activity .
  • 3-[1-(methylsulfonyl)-4-piperidinyl]: A sulfonated piperidine moiety that improves solubility and may modulate enzyme binding via sulfonyl group interactions .

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-9-14(10-12-23)17-20-21-19-24(17)22-18(27-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3

InChI Key

BDPMALHBQFYGEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazines with Thiadiazole Precursors

A prevalent method involves the cyclization of hydrazine derivatives with thiadiazole precursors under acidic or basic conditions, often employing sulfur sources like carbon disulfide (CS₂) or phosphorus pentasulfide (P₄S₁₀). For example:

  • Reaction of hydrazines with CS₂ : Hydrazines react with CS₂ in the presence of bases such as potassium hydroxide (KOH) in ethanol or methanol, leading to the formation of thiadiazole rings via cyclization and sulfur incorporation.

  • Use of phosphorus oxychloride (POCl₃) : Acid-catalyzed cyclization of hydrazines with POCl₃ facilitates ring closure, producing the fused heterocycle efficiently.

Cyclocondensation of 4-Amino-1,2,4-triazoles with Electrophiles

Another route involves the cyclocondensation of 4-amino-1,2,4-triazoles with carboxylic acids or their derivatives under phosphorylating conditions:

Multi-Component and One-Pot Synthesis Approaches

Recent advances have introduced one-pot synthetic protocols that combine multiple steps, such as:

Specific Synthesis Pathway for the Target Compound

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)triazolo[3,4-b]thiadiazole can be delineated into the following key steps:

Construction of the Triazolothiadiazole Core

Step 1: Formation of 1,2,4-Triazole Intermediate

  • Starting from 4-amino-1,2,4-triazoles, the compound reacts with electrophiles such as carboxylic acids or acyl chlorides under phosphorylating conditions (e.g., POCl₃), facilitating cyclization to form the fused heterocycle.

Reaction Conditions and Structural Confirmation

Step Reagents Solvent Catalyst Conditions Confirmation Techniques
Formation of heterocyclic core Hydrazines, CS₂, KOH Ethanol / Methanol None Room temperature to reflux NMR, IR, ESI-MS, Elemental Analysis
Naphthyl substitution 1-Naphthylboronic acid / MgBr₂ Dioxane / Toluene Pd(PPh₃)₄ Reflux, inert atmosphere NMR, IR, MS
Piperidinyl methylsulfonyl attachment Piperidine, methylsulfonyl chloride DMF / DMSO K₂CO₃ Room temperature to mild heating NMR, IR, MS

Research Findings and Data Supporting the Synthesis

Recent studies have demonstrated the efficiency of these synthetic routes:

  • High yields (85-97%) have been achieved using solvent-free or environmentally friendly protocols, with regioselectivity confirmed via heteronuclear NMR techniques and X-ray crystallography.

  • Structural confirmation of key intermediates and final products has been performed using NMR spectroscopy (¹H, ¹³C, ¹⁵N), IR spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis, ensuring the integrity of the synthesized compounds.

  • Biological evaluation indicates that derivatives synthesized via these methods exhibit significant activity, validating the synthetic approach's relevance.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of certain metabolites . This inhibition can disrupt metabolic pathways and exert antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, with emphasis on substituent effects and bioactivity:

Compound Substituents Molecular Weight Key Findings Reference
Target Compound
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)-triazolothiadiazole
6-(1-naphthyl), 3-(methylsulfonyl-piperidinyl) ~452.5 g/mol* Hypothesized enhanced solubility and kinase inhibition due to sulfonyl-piperidine. Limited direct data available. N/A
CPNT
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]-triazolothiadiazole
6-(pyrazolyl), 3-(2-naphthoxymethyl) 444.9 g/mol Superior anticancer activity against HepG2 liver cancer cells (IC₅₀ < doxorubicin). Induces apoptosis via sub-G1 phase arrest .
FPNT
6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]-triazolothiadiazole
6-(fluorophenyl-pyrazolyl), 3-(2-naphthoxymethyl) 428.9 g/mol Comparable anticancer activity to CPNT, with improved metabolic stability .
Compound 15
3-(methylthio)-6-(quinazolinyl)-triazolothiadiazole
6-(quinazolinyl), 3-(methylthio) 326 g/mol Molecular ion peak at m/z 324. Methylation enhances lipophilicity .
Compound 5a
6-(1-adamantyl)-3-(2-methylphenyl)-triazolothiadiazole
6-(adamantyl), 3-(methylphenyl) ~349.4 g/mol Demonstrated antiproliferative activity; adamantyl group improves membrane permeability .
Compound 14
3-(dimethoxyphenyl)-6-(dibromophenyl)-triazolothiadiazole
3,6-diaryl (methoxy and bromo substituents) 506.1 g/mol Moderate antimicrobial activity (MIC: 6.25–12.5 mg/L) .

*Calculated based on molecular formula C₂₁H₂₀N₆O₂S₂.

Substituent-Driven Bioactivity Trends

  • Aromatic vs. Aliphatic Groups :
    • Naphthyl derivatives (e.g., CPNT, FPNT) exhibit strong anticancer activity due to enhanced DNA intercalation and protein binding .
    • Adamantyl groups (e.g., Compound 5a) improve pharmacokinetics by increasing lipophilicity and blood-brain barrier penetration .
  • Sulfur-Containing Moieties :
    • Methylsulfonyl (target compound) and methylthio (Compound 15) groups enhance solubility and enzyme inhibition compared to unsubstituted analogs .
  • Heterocyclic Additions :
    • Quinazolinyl (Compound 15) and pyrazolyl (CPNT, FPNT) substituents broaden activity spectra by targeting multiple kinase pathways .

Biological Activity

The compound 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure

The compound features a complex structure characterized by the presence of a triazole and thiadiazole ring system, which is known for its pharmacological significance. The methylsulfonyl and piperidine substituents contribute to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of triazolo[3,4-b][1,3,4]thiadiazole. For instance, a study conducted by the National Cancer Institute evaluated the antitumor activity of related compounds on 60 lines of tumor cells. The results indicated that derivatives exhibited significant cytotoxic effects against various cancer types including leukemia, lung cancer, and breast cancer .

Table 1: Anticancer Activity of Related Compounds

Compound StructureCancer TypeIC50 (µM)Reference
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineMDA-MB-468 (breast)5.8
3-R-6-(1-naphthyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineA549 (lung)7.2
3-R-6-(phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineHCT116 (colon)6.5

Antimicrobial Activity

In addition to its anticancer properties, compounds within this class have demonstrated antimicrobial activity . Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Selected Derivatives

Compound StructureMicroorganismMinimum Inhibitory Concentration (MIC)Reference
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleE. coli15 µg/mL
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoleS. aureus10 µg/mL

Mechanistic Studies

Mechanistic studies have revealed that these compounds may act through multiple pathways including:

  • Inhibition of enzymes : Some derivatives inhibit key enzymes involved in cancer metabolism or bacterial survival.
  • Induction of apoptosis : Certain compounds promote programmed cell death in cancer cells.
  • Disruption of cellular signaling : These compounds can interfere with signaling pathways critical for cell proliferation and survival.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazolo-thiadiazole derivatives for their biological activities. The study found that modifications at specific positions significantly enhanced their anticancer efficacy against various cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodology: The synthesis involves multi-step reactions starting with cyclization of hydrazine derivatives and thiocarbonyl compounds to form the triazolothiadiazole core. Subsequent steps include functionalization of the piperidine and naphthyl groups. For example, methylsulfonyl groups are introduced via nucleophilic substitution using methanesulfonyl chloride under anhydrous conditions. Reaction optimization often employs catalysts like Cu(OTf)₂ for cycloadditions and chromatography for purification .
  • Critical Parameters: Temperature control (typically 80–120°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1:1.2 for thiocarbonyl coupling) are crucial for yields >70% .

Q. How is the structural integrity of this compound validated in academic research?

  • Analytical Techniques:

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., naphthyl aromatic protons at δ 7.5–8.2 ppm, piperidine methylsulfonyl at δ 3.1 ppm).
  • X-ray Crystallography: Confirms planarity of the triazolothiadiazole core (bond angles: N–S–C ≈ 105°) and spatial orientation of substituents .
  • Elemental Analysis: Validates purity (>95%) with deviations <0.3% for C, H, N, S .

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

  • Primary Activities: Anticancer (IC₅₀: 2–10 µM in HeLa cells), antimicrobial (MIC: 8–32 µg/mL against S. aureus), and anti-inflammatory (COX-2 inhibition: 70–85% at 10 µM) .
  • Mechanistic Tools:

  • Molecular Docking: Predicts binding to 14-α-demethylase (PDB: 3LD6) with binding energies ≤−8.2 kcal/mol, indicating strong hydrophobic interactions with the naphthyl group .
  • Enzyme Assays: Measures inhibition kinetics (e.g., Kᵢ = 1.2 µM for COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Challenges: Low yields (<50%) in cyclization steps due to steric hindrance from the naphthyl group.
  • Solutions:

  • Microwave-Assisted Synthesis: Reduces reaction time (2–4 hours vs. 12 hours) and improves yield by 20–30% .
  • Flow Chemistry: Enhances reproducibility for large-scale production (batch size: 10–50 g) with continuous purification .
    • Data Analysis: Compare HPLC purity profiles (Area% >98%) across reaction scales to identify bottlenecks .

Q. How should contradictory data on biological activity be resolved?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM) may arise from assay conditions (e.g., serum concentration, cell passage number).
  • Methodology:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial testing or MTT assays with synchronized cell cycles.
  • Meta-Analysis: Pool data from ≥3 independent studies to calculate weighted averages (e.g., IC₅₀ = 6.3 ± 2.1 µM) .

Q. What strategies address the compound’s limited stability in physiological buffers?

  • Degradation Data (PBS, pH 7.4, 37°C):

Time (h)% RemainingMajor Degradant
2492None
7268Demethylated
12041Thiosemicarbazide
  • Mitigation:
  • Prodrug Design: Introduce acetyl-protected sulfonyl groups to reduce hydrolysis rates .
  • Lyophilization: Stabilizes the compound for long-term storage (t₁/₂ >6 months at −80°C) .

Q. How do computational studies guide the design of analogs with enhanced activity?

  • SAR Insights:

  • Naphthyl Group: Essential for π-π stacking with target proteins (ΔG ≈ −5.8 kcal/mol). Replacement with smaller aryl groups reduces potency by 10-fold .
  • Methylsulfonyl-Piperidine: Enhances solubility (LogP reduced from 3.2 to 2.5) without compromising binding .
    • Tools:
  • QSAR Models: Predict bioactivity using descriptors like polar surface area (PSA: 95–110 Ų) and H-bond acceptors (4–6) .

Q. What methodologies validate target engagement in cellular models?

  • Approaches:

  • Cellular Thermal Shift Assay (CETSA): Confirms target binding by measuring protein melting shifts (ΔTₘ ≥ 2°C) .
  • CRISPR Knockout: Validates specificity using cells lacking the target enzyme (e.g., 14-α-demethylase KO reduces antifungal activity by 90%) .

Tables for Key Data

Table 1: Stability in Physiological Conditions

Time (h)% RemainingMajor Degradant
2492None detected
7268Demethylated analog
12041Thiosemicarbazide

Table 2: Comparative Reactivity of Substituents

Reaction TypeRelative RateKey Factor
Electrophilic Sub.0.45Electron donation
Nucleophilic Sub.2.10S-atom polarization
Oxidation3.80Methoxy group lability

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